molecular formula C6H12O3S B100101 1,3,2-Dioxathiolane, 4,4,5,5-tetramethyl-, 2-oxide CAS No. 19424-26-1

1,3,2-Dioxathiolane, 4,4,5,5-tetramethyl-, 2-oxide

Cat. No. B100101
CAS RN: 19424-26-1
M. Wt: 164.22 g/mol
InChI Key: SVOJBLJQIJSBJC-UHFFFAOYSA-N
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Description

1,3,2-Dioxathiolane, 4,4,5,5-tetramethyl-, 2-oxide, also known as dimethyldioxirane, is a powerful oxidizing agent that has found various applications in scientific research. It is a highly reactive molecule that can selectively oxidize a wide range of organic compounds, making it a valuable tool for synthetic chemists and biochemists alike.

Mechanism Of Action

The mechanism of action of 1,3,2-Dioxathiolane, 4,4,5,5-tetramethyl-, 2-oxideirane involves the transfer of an oxygen atom to the substrate molecule. This can occur via a number of different pathways, depending on the nature of the substrate and the reaction conditions. In general, the reaction proceeds via a radical intermediate, which can undergo further reactions to form a variety of different products.
Biochemical and Physiological Effects:
Dimethyldioxirane is a highly reactive molecule that can cause damage to biological molecules such as proteins and nucleic acids. As such, it must be used with caution in biochemistry experiments. However, it has also been shown to have potential therapeutic applications, particularly in the treatment of cancer. This is due to its ability to selectively oxidize cancer cells, leading to their death.

Advantages And Limitations For Lab Experiments

The main advantage of 1,3,2-Dioxathiolane, 4,4,5,5-tetramethyl-, 2-oxideirane is its selectivity for certain types of organic compounds. This makes it a valuable tool for synthetic chemists and biochemists alike. However, it is also a highly reactive molecule that can be dangerous to handle, and must be used with caution in the laboratory. Additionally, it is not suitable for use in vivo due to its potential toxicity.

Future Directions

There are many potential future directions for research involving 1,3,2-Dioxathiolane, 4,4,5,5-tetramethyl-, 2-oxideirane. One area of interest is the development of new synthetic methods using this molecule, particularly for the synthesis of complex organic molecules. Another area of interest is the development of new therapeutic applications for 1,3,2-Dioxathiolane, 4,4,5,5-tetramethyl-, 2-oxideirane, particularly in the treatment of cancer. Finally, there is also potential for research into the mechanism of action of 1,3,2-Dioxathiolane, 4,4,5,5-tetramethyl-, 2-oxideirane, and how it can be further optimized for specific applications.

Synthesis Methods

Dimethyldioxirane is typically synthesized by reacting acetone with hydrogen peroxide in the presence of sulfuric acid. The reaction proceeds via the formation of an acetone peroxide intermediate, which then decomposes to form 1,3,2-Dioxathiolane, 4,4,5,5-tetramethyl-, 2-oxideirane and water. The reaction is highly exothermic and must be carefully controlled to prevent thermal runaway.

Scientific Research Applications

Dimethyldioxirane has found various applications in scientific research, particularly in the fields of synthetic chemistry and biochemistry. It can be used to selectively oxidize a wide range of organic compounds, including alcohols, alkenes, and aromatics. This makes it a valuable tool for the synthesis of complex organic molecules, as well as for the modification of biomolecules such as proteins and nucleic acids.

properties

CAS RN

19424-26-1

Product Name

1,3,2-Dioxathiolane, 4,4,5,5-tetramethyl-, 2-oxide

Molecular Formula

C6H12O3S

Molecular Weight

164.22 g/mol

IUPAC Name

4,4,5,5-tetramethyl-1,3,2-dioxathiolane 2-oxide

InChI

InChI=1S/C6H12O3S/c1-5(2)6(3,4)9-10(7)8-5/h1-4H3

InChI Key

SVOJBLJQIJSBJC-UHFFFAOYSA-N

SMILES

CC1(C(OS(=O)O1)(C)C)C

Canonical SMILES

CC1(C(OS(=O)O1)(C)C)C

synonyms

4,4,5,5-Tetramethyl-1,3,2-dioxathiolane 2-oxide

Origin of Product

United States

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